molecular formula C13H18Cl2N2O B4542593 3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide

3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide

Cat. No. B4542593
M. Wt: 289.20 g/mol
InChI Key: BQHVIMLXURNCBU-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide is a compound of interest in the field of organic chemistry due to its unique structural and chemical properties. It is characterized by the presence of diethylaminoethyl group attached to a benzamide moiety, which is further substituted with chloro groups.

Synthesis Analysis

The synthesis of related benzamides involves various approaches, including multi-step sequences and ion-associate reactions. For instance, Mostafa et al. (2023) described the synthesis of a related compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide, through an ion-associate reaction using green chemistry principles (Mostafa et al., 2023).

Molecular Structure Analysis

The molecular structure of benzamides like 3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide is often studied using techniques such as X-ray diffraction. Arslan et al. (2007) provided insights into the molecular geometry and vibrational frequencies of a similar compound, 2-chloro-N-(diethylcarbamothioyl)benzamide (Arslan et al., 2007).

Chemical Reactions and Properties

Benzamides exhibit a range of chemical reactions due to their functional groups. Nakayama et al. (1998) explored the reactions of a related compound, demonstrating its behavior towards various reagents, which can provide insights into the reactivity of 3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide (Nakayama et al., 1998).

Physical Properties Analysis

The physical properties of such benzamides are often characterized by their melting points, solubility, and crystalline structure. Yanagi et al. (2000) investigated the polymorphs of a related benzamide compound, revealing valuable information about its physical characteristics (Yanagi et al., 2000).

properties

IUPAC Name

3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-3-17(4-2)8-7-16-13(18)10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHVIMLXURNCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(2-diethylaminoethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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